(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene (RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13816136
InChI: InChI=1S/C21H30OP2.C5H5.Fe/c1-16(24(20(2,3)4)21(5,6)7)18-14-11-15-19(18)23(22)17-12-9-8-10-13-17;1-2-4-5-3-1;/h8-16H,1-7H3;1-5H;/q;-1;+2/t16-;;/m0../s1
SMILES: CC(C1=CC=CC1=[P+](C2=CC=CC=C2)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]
Molecular Formula: C26H35FeOP2+
Molecular Weight: 481.3 g/mol

(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene

CAS No.:

Cat. No.: VC13816136

Molecular Formula: C26H35FeOP2+

Molecular Weight: 481.3 g/mol

* For research use only. Not for human or veterinary use.

(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene -

Specification

Molecular Formula C26H35FeOP2+
Molecular Weight 481.3 g/mol
IUPAC Name cyclopenta-1,3-diene;(Z)-[2-[(1S)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxido-phenylphosphanium;iron(2+)
Standard InChI InChI=1S/C21H30OP2.C5H5.Fe/c1-16(24(20(2,3)4)21(5,6)7)18-14-11-15-19(18)23(22)17-12-9-8-10-13-17;1-2-4-5-3-1;/h8-16H,1-7H3;1-5H;/q;-1;+2/t16-;;/m0../s1
Standard InChI Key MUQQLQYTBWUGKL-SQKCAUCHSA-N
Isomeric SMILES C[C@@H](C\1=CC=C/C1=[P+](\C2=CC=CC=C2)/[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]
SMILES CC(C1=CC=CC1=[P+](C2=CC=CC=C2)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]
Canonical SMILES CC(C1=CC=CC1=[P+](C2=CC=CC=C2)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The ligand’s structure features a ferrocene core substituted with a di-tert-butylphosphino group at one cyclopentadienyl ring and a phenylphosphinoyl group at the adjacent position. The stereochemistry is defined by the (S) configuration at both phosphorus atoms and the (RP) designation for the planar chirality of the ferrocene . This arrangement creates a rigid, chiral environment that enhances enantioselective discrimination during catalytic cycles.

The molecular geometry optimizes steric bulk from the tert-butyl groups while maintaining electronic flexibility through the phenylphosphinoyl moiety. X-ray crystallographic analyses of analogous ferrocene ligands reveal distorted sandwich structures that favor substrate binding in specific orientations .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC26H35FeOP2+\text{C}_{26}\text{H}_{35}\text{FeOP}_2^+
Molecular Weight481.3 g/mol
Storage ConditionsUnder inert gas at 2–8°C
AppearanceOrange to yellow powder
StabilitySensitive to air and moisture

The ligand’s stability under inert atmospheres makes it suitable for handling in glovebox environments, though decomposition occurs rapidly upon exposure to oxygen .

Synthesis and Preparation

Synthetic Pathways

The synthesis begins with lithiation of ferrocene using n-butyllithium, followed by sequential phosphorylation steps. In the first stage, the di-tert-butylphosphino group is introduced via reaction with chlorodi-tert-butylphosphine. Subsequent oxidation with hydrogen peroxide yields the phenylphosphinoyl moiety . Enantiomeric purity is achieved through chiral resolution using tartaric acid derivatives, as reported in analogous ferrocene ligand preparations .

Critical steps include:

  • Lithiation: Ferrocene reacts with n-BuLi at −78°C to form a lithium intermediate.

  • Phosphination: Addition of chlorodi-tert-butylphosphine at −40°C installs the first phosphine group.

  • Oxidation: Treatment with H2O2\text{H}_2\text{O}_2 converts the secondary phosphine to the phosphinoyl group.

  • Purification: Chromatographic separation isolates the desired (RP,S,S) diastereomer .

Challenges in Scalability

Large-scale production faces hurdles in controlling exothermic reactions during lithiation and ensuring consistent stereochemical outcomes. Industrial collaborations, such as those with Solvias AG, have optimized these processes to achieve ≥97% purity .

Applications in Asymmetric Catalysis

Rhodium-Catalyzed Hydrogenations

The ligand excels in rhodium-catalyzed asymmetric hydrogenations of prochiral alkenes. For example, in the reduction of α,β-unsaturated ketones, enantiomeric excess (ee) values exceed 95% due to the ligand’s ability to induce a well-defined chiral pocket around the rhodium center . Comparative studies with Josiphos ligands show superior activity in substrates bearing sterically demanding groups .

Gold(I)-Mediated Cycloadditions

Recent applications in gold catalysis demonstrate its versatility. In the enantioselective [4 + 2] cycloaddition of 1,6-arylenynes, the ligand directs substrate folding via noncovalent interactions (e.g., C–H···π), achieving ee values of 88–94% . Density functional theory (DFT) studies attribute this to the ferrocene’s planar chirality, which creates a chiral environment complementary to the transition state .

Mechanistic Insights and Stereochemical Control

Enantioselection Mechanisms

The ligand’s enantioselectivity arises from a combination of steric effects and electronic tuning. The di-tert-butyl groups shield one face of the metal center, while the phenylphosphinoyl group modulates electron density at the phosphorus atom . In rhodium complexes, this results in preferential substrate binding to the less hindered quadrant, as confirmed by X-ray diffraction .

Role of Planar Chirality

Unlike traditional phosphorus-only chiral ligands, the ferrocene backbone introduces a secondary stereochemical element. This planar chirality enforces a rigid conformation that amplifies enantioselective outcomes, particularly in reactions requiring precise spatial arrangement of substrates .

Comparative Analysis with Related Ligands

Josiphos Ligands

Josiphos ligands, such as (R)-1-[(SP)-2-(dicyclohexylphosphino)ferrocenylethyl]diphenylphosphine, share structural similarities but differ in substituent bulk. While Josiphos ligands excel in iridium-catalyzed hydrogenations, (RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene shows broader applicability in rhodium and gold systems .

Parameter(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferroceneJosiphos SL-J004-1
Optimal Metal CenterRh, AuIr, Rh
Steric BulkHigh (tert-butyl)Moderate (cyclohexyl)
Enantioselectivity Range88–97% ee82–95% ee

JohnPhos-Type Ligands

JohnPhos-type ligands lack planar chirality, relying solely on phosphorus-centered stereogenicity. This limits their efficacy in reactions requiring dual stereochemical control, underscoring the advantage of ferrocene-based systems .

Future Directions and Industrial Relevance

Ongoing research aims to expand the ligand’s utility in nickel-catalyzed cross-couplings and photoredox reactions. Industrial partnerships are exploring its use in pharmaceutical synthesis, particularly for chiral amines and heterocycles . Advances in computational modeling promise to accelerate ligand design, enabling tailored modifications for specific catalytic challenges .

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